2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide is a complex organic compound characterized by its unique structural features and potential applications in scientific research. The compound belongs to the class of triazole derivatives, which are known for their diverse biological activities, including antibacterial and antifungal properties. Its molecular formula is , and it has a molecular weight of approximately 367.47 g/mol .
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with an appropriate acetamide derivative. Various methods can be employed for this synthesis:
The molecular structure of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide can be represented using various structural notations:
InChI=1S/C19H21N5OS/c1-13(2)14-8-10-16(11-9-14)21-17(25)12-26-19-23-22-18(24(19)20)15-6-4-3-5-7-15/h3-11,13H,12,20H2,1-2H3,(H,21,25)This notation provides a detailed description of the molecule's connectivity and functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.47 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
The compound can undergo various chemical reactions typical for triazole derivatives:
These reactions may lead to derivatives with enhanced biological activity or altered physical properties.
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide primarily involves its interaction with biological targets such as enzymes or receptors:
This compound's mechanism is crucial for understanding its potential therapeutic applications.
The physical and chemical properties of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Density | Not specified |
| Solubility | Not specified |
| Property | Value |
|---|---|
| Stability | Stable under normal conditions |
| Reactivity | Moderate; reacts with strong acids/bases |
These properties are significant for practical applications and handling during research.
The compound has several scientific uses:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5